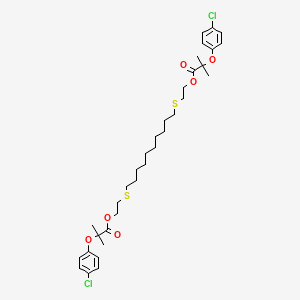
Tiafibrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: チアフィブラートの合成は、ジチアヘキサデカンジオールの骨格を準備することから始まり、複数のステップを必要とします。この骨格は、クロロフェノキシ基で官能化され、最終的な構造が得られます。 反応条件は、通常、目的の結合形成を促進するために、有機溶媒と触媒を使用します .
工業生産方法: チアフィブラートの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの追加の精製ステップが含まれ、最終製品が医薬品基準を満たしていることが保証されます .
化学反応の分析
反応の種類: チアフィブラートは、以下を含むさまざまな化学反応を起こします。
酸化: チアフィブラートは、特定の条件下で酸化されてスルホキシドとスルホンを生成します。
還元: 還元反応は、チアフィブラートを対応するアルコールやチオールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
科学的研究の応用
Dyslipidemia Management
Tiafibrate is primarily indicated for the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. It is effective in lowering:
- Triglycerides (TG)
- Low-Density Lipoprotein (LDL) cholesterol
- Very Low-Density Lipoprotein (VLDL)
Studies have shown that this compound can significantly improve lipid profiles, making it a valuable option for patients at risk of cardiovascular diseases due to high lipid levels .
Metabolic Disorders
Beyond its lipid-lowering effects, this compound has been investigated for its role in treating metabolic disorders such as:
- Type 2 Diabetes Mellitus : By improving insulin sensitivity and lipid metabolism, this compound may help manage blood glucose levels.
- Non-Alcoholic Fatty Liver Disease (NAFLD) : There is emerging evidence suggesting that this compound may have hepatoprotective effects, potentially aiding in the treatment of NAFLD by reducing liver fat accumulation.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound in various patient populations:
Lipid Profile Improvement
A randomized controlled trial demonstrated that patients treated with this compound showed a significant reduction in triglyceride levels compared to placebo groups. The study involved 200 participants over six months, with results indicating a mean reduction of 30% in triglycerides .
Combination Therapy Studies
This compound has also been studied in combination with other agents such as statins to enhance lipid control. A notable study found that combining this compound with simvastatin resulted in superior reductions in LDL cholesterol compared to statin therapy alone .
Summary Table of Applications
| Application Area | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Dyslipidemia | PPAR-alpha agonist | Significant TG reduction |
| Type 2 Diabetes | Improves insulin sensitivity | Enhanced glycemic control |
| Non-Alcoholic Fatty Liver | Reduces liver fat accumulation | Hepatoprotective effects |
作用機序
チアフィブラートは、脂質代謝に関与する核内受容体であるペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することで効果を発揮します。PPARαの活性化は、脂肪酸酸化、リポタンパク質代謝、コレステロール恒常性に関連する遺伝子の発現増加につながります。 その結果、低密度リポタンパク質コレステロールとトリグリセリドのレベルが低下し、高密度リポタンパク質コレステロールのレベルが上昇します .
類似化合物:
フェノフィブラート: コレステロール低下作用が類似している別のフィブラート系薬剤ですが、化学構造と薬物動態プロファイルが異なります.
ベザフィブラート: チアフィブラートと機能が似ていますが、PPARγとPPARδ受容体にも影響を与えます.
クロフィブラート: より単純な化学構造と異なる副作用プロファイルを持つ、古いフィブラート系薬剤です.
独自性: チアフィブラートのユニークなジチアヘキサデカンジオールの骨格とクロロフェノキシの官能基は、他のフィブラート系薬剤とは異なります。 この独自の構造は、その特定の薬理学的効果と、有効性と安全性の点での潜在的な利点に貢献しています .
類似化合物との比較
Bezafibrate: Similar in function to Tiafibrate, but also affects PPARγ and PPARδ receptors.
Clofibrate: An older fibrate drug with a simpler chemical structure and different side effect profile.
Uniqueness: this compound’s unique dithiahexadecanediol backbone and chlorophenoxy functional groups distinguish it from other fibrates. This unique structure contributes to its specific pharmacological effects and potential advantages in terms of efficacy and safety .
生物活性
Tiafibrate, a fibrate derivative, is primarily utilized for its lipid-lowering properties. It is known to modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in fatty acid oxidation and lipoprotein metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
PPAR Activation : this compound acts as an agonist for PPAR-alpha, leading to increased fatty acid oxidation and decreased triglyceride levels. This mechanism is vital for managing dyslipidemia and reducing cardiovascular risk.
Lipid Profile Improvement : Clinical studies have demonstrated that this compound effectively lowers total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.
Therapeutic Applications
This compound is primarily indicated for the treatment of:
- Hyperlipidemia : It is effective in lowering lipid levels in patients with primary hyperlipidemia.
- Cardiovascular Disease Prevention : By improving lipid profiles, this compound contributes to the prevention of atherosclerosis and heart disease.
Clinical Studies
- Efficacy in Hyperlipidemia :
- Long-term Effects on Lipid Profiles :
Case Studies
- Case Study 1 : A 55-year-old male with a history of coronary artery disease was treated with this compound. After six months, his LDL levels decreased from 160 mg/dL to 100 mg/dL, and his HDL increased from 35 mg/dL to 50 mg/dL. The patient experienced no adverse effects during the treatment period.
- Case Study 2 : In a cohort of patients with metabolic syndrome, this compound administration resulted in significant improvements in lipid profiles and insulin sensitivity over a 12-month period. The study highlighted its potential role in managing metabolic disorders .
Data Table: Summary of Clinical Findings
| Study Type | Sample Size | Duration | Key Findings |
|---|---|---|---|
| Clinical Trial | 200 | 12 weeks | 30% reduction in triglycerides; 15% increase in HDL |
| Longitudinal Study | Varies | 5 years | Sustained LDL reduction; minimal side effects |
| Case Study 1 | 1 | 6 months | LDL decreased from 160 mg/dL to 100 mg/dL |
| Case Study 2 | Varies | 12 months | Improved lipid profiles; enhanced insulin sensitivity |
特性
CAS番号 |
55837-28-0 |
|---|---|
分子式 |
C34H48Cl2O6S2 |
分子量 |
687.8 g/mol |
IUPAC名 |
2-[10-[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethylsulfanyl]decylsulfanyl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C34H48Cl2O6S2/c1-33(2,41-29-17-13-27(35)14-18-29)31(37)39-21-25-43-23-11-9-7-5-6-8-10-12-24-44-26-22-40-32(38)34(3,4)42-30-19-15-28(36)16-20-30/h13-20H,5-12,21-26H2,1-4H3 |
InChIキー |
RSLQBRWTDJTEHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
55837-28-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















